

# Evybactin: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name:	Evybactin
Cat. No.:	B15567355

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## Abstract

**Evybactin** is a recently discovered nonribosomal depsipeptide with potent and selective antimicrobial activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.  
[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, total synthesis, and mechanism of action of **Evybactin**. All quantitative data are summarized for clarity, and detailed experimental methodologies derived from published literature are presented. Diagrams illustrating the mechanism of action and synthetic workflow are included to facilitate understanding.

## Chemical Structure

**Evybactin** is a cyclic depsipeptide consisting of 12 amino acid residues.[4] The initially proposed structure was later revised following its first total synthesis. The corrected structure revealed a d-configuration for the 3-methylhistidine residue within the macrocycle, a critical finding for its biological activity.[2][5]

Revised Chemical Structure of **Evybactin**:

- Molecular Formula: C<sub>64</sub>H<sub>89</sub>N<sub>21</sub>O<sub>21</sub>[6]

- Key Features: A unique macrocyclic core formed by a depsipeptide bond between the side-chain hydroxyl group of Threonine-4 and the C-terminal Aspartic acid-12.<sup>[4]</sup> The side-chain carboxyl group of Aspartic acid-6 forms a peptide bond with the adjacent D-Serine-7.<sup>[4]</sup>

## Quantitative Data

The following tables summarize the key quantitative data reported for **Evybactin**.

Biological Activity	Value	Reference
Minimum Inhibitory Concentration (MIC) against <i>M. tuberculosis</i>	0.25 µg/mL	<a href="#">[1]</a>
IC50 for DNA Gyrase Inhibition	0.25 µg/mL (tentative)	<a href="#">[7]</a>
Activity against <i>Staphylococcus aureus</i>	Inactive	<a href="#">[8]</a>
Activity against <i>Lactobacillus</i> sp. and <i>Bacteroides</i> sp.	No activity	<a href="#">[1]</a>
Cytotoxicity	Result	Reference
HepG2 human cells	No toxicity	<a href="#">[1]</a>
FaDu human cells	No toxicity	<a href="#">[1]</a>
HEK293 human cells	No toxicity	<a href="#">[1]</a>

## Synthesis of Evybactin

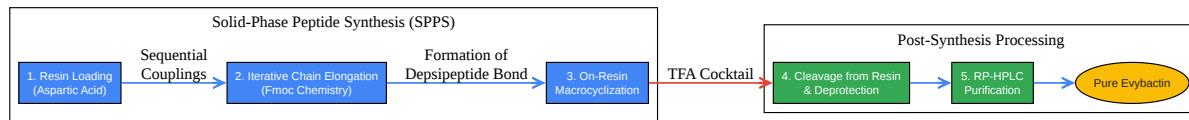
The total synthesis of **Evybactin** has been achieved through an automated solid-phase peptide synthesis (SPPS) approach.<sup>[5]</sup> This methodology allows for the production of **Evybactin** on a multi-hundred-milligram scale, facilitating further biological studies.<sup>[2]</sup>

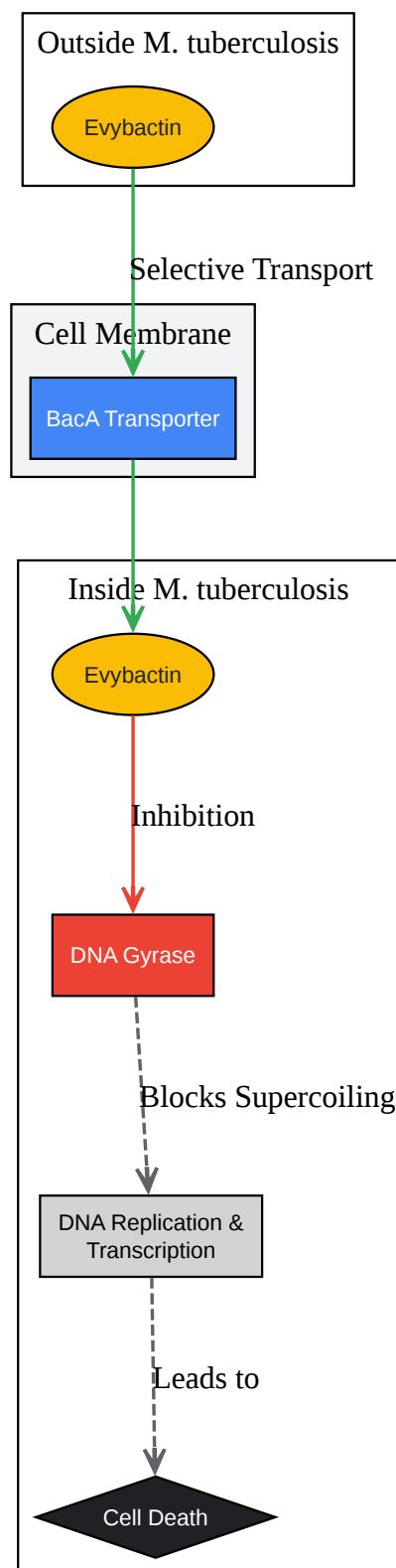
## Summary of Experimental Protocol for Solid-Phase Synthesis

The synthesis of **Evybactin** is a complex, multi-step process. The following is a summary of the key steps based on published literature. For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of the primary literature.[5]

- Resin Preparation: The synthesis begins with the loading of the first amino acid, Aspartic acid, onto a 2-chlorotriptyl chloride (2-CTC) resin via its side-chain.[5]
- Iterative Peptide Coupling: The linear peptide chain is assembled on the solid support through sequential Fmoc-based solid-phase peptide synthesis. Each cycle involves:
  - Fmoc-deprotection: Removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
  - Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus. Reagents such as N,N'-diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) are used for activation.[5]
- Synthesis of Key Building Blocks: The synthesis requires the preparation of specific non-standard amino acid derivatives, such as Fmoc-D-His(3-Me)-OH.[5]
- On-Resin Cyclization: The crucial macrocyclization step, forming the depsipeptide bond, is performed while the peptide is still attached to the solid support. This involves the formation of an ester linkage between the side-chain hydroxyl of Threonine and the side-chain carboxyl of Aspartic acid.[5]
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA).[5]
- Purification: The crude synthetic **Evybactin** is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC).

## Synthetic Workflow Diagram





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